Biotin-PEG2-iodide
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Overview
Description
Biotin-PEG2-iodide is a heterobifunctional polyethylene glycol derivative that contains both biotin and iodine moieties. Biotin is a vitamin that is widely used in biochemical applications due to its strong binding affinity with avidin and streptavidin. The polyethylene glycol (PEG) spacer increases the hydrophilicity and solubility of the compound, making it suitable for various biological applications .
Preparation Methods
Biotin-PEG2-iodide can be synthesized through a series of chemical reactions involving biotin and polyethylene glycol. The synthetic route typically involves the reaction of biotin with iodoacetic acid or its derivatives to introduce the iodine moiety. The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and are carried out under controlled temperatures to ensure the stability of the product .
In industrial production, the process is scaled up to produce larger quantities of this compound. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Biotin-PEG2-iodide undergoes various types of chemical reactions, including nucleophilic substitution, where the iodine moiety acts as a good leaving groupCommon reagents used in these reactions include thiols, which react with the iodine moiety to form stable thioether bonds .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with thiols results in the formation of biotinylated molecules, which are widely used in biochemical assays and labeling applications .
Scientific Research Applications
Biotin-PEG2-iodide has a wide range of scientific research applications. In chemistry, it is used as a linker molecule to attach biotin to other compounds, enhancing their solubility and stability. In biology, it is used for protein conjugation, allowing for the specific labeling and detection of proteins in various assays .
In medicine, this compound is used in drug delivery systems to improve the solubility and bioavailability of therapeutic agents. It is also used in diagnostic applications, such as imaging and biosensing, where the biotin moiety allows for the specific binding and detection of target molecules .
Mechanism of Action
The mechanism of action of Biotin-PEG2-iodide involves the strong binding affinity of biotin for avidin and streptavidin. This interaction is highly specific and stable, allowing for the efficient labeling and detection of target molecules. The PEG spacer increases the solubility and stability of the compound, reducing non-specific interactions and improving its overall performance in biological applications .
Comparison with Similar Compounds
Biotin-PEG2-iodide is unique in its combination of biotin and iodine moieties with a PEG spacer. Similar compounds include other biotin-PEG derivatives, such as Biotin-PEG-NHS and Biotin-PEG-Mal, which also contain biotin and PEG but differ in their functional groups. These compounds are used in similar applications but may have different reactivity and stability profiles .
Some similar compounds include:
- Biotin-PEG-NHS
- Biotin-PEG-Mal
- Biotin-PEG-amine
- Biotin-PEG-azide
Each of these compounds has unique properties and applications, making them suitable for different types of biochemical and biomedical research .
Properties
IUPAC Name |
N-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31IN4O5S/c19-11-16(25)21-6-8-28-10-9-27-7-5-20-15(24)4-2-1-3-14-17-13(12-29-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGLKVINXNMNJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CI)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31IN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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